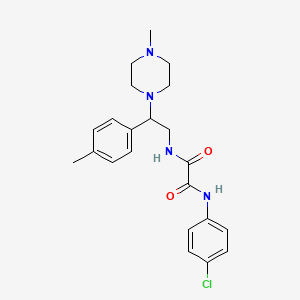

N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenyl-based starting materials with piperazine derivatives. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is described as a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction conditions were optimized to a mole ratio of 1:1.10 at 115°C for 4 hours, yielding the product with an 88.5% success rate . This process could be analogous to the synthesis of N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, although specific details would differ due to the unique structure of the target compound.

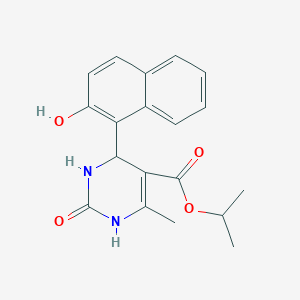

Molecular Structure Analysis

The molecular structure of compounds similar to this compound includes arylpiperazine linked to a benzamide or similar fragment. The presence of a chlorophenyl group is significant as it is known to interact with dopamine receptors. The structure-activity relationship (SAFIR) study mentioned in the first paper suggests that the positioning of these groups and the overall molecular architecture are crucial for binding affinity and selectivity .

Chemical Reactions Analysis

The chemical reactions involving arylpiperazine derivatives typically focus on their interactions with biological targets such as dopamine receptors. The first paper discusses the high affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating a strong and selective interaction . This suggests that this compound may also exhibit significant biological activity, although specific reactions would need to be studied.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not provided, we can infer from related compounds that such properties are likely to include moderate to high lipophilicity due to the presence of aryl groups and potential for hydrogen bonding with the piperazine nitrogen atoms. The chlorophenyl moiety may also influence the electronic properties of the compound, affecting its reactivity and binding characteristics .

Scientific Research Applications

1. Development of Novel Compounds with Biological Activity

A study by Tuo et al. (2018) developed novel oxazolo[5,4-d]pyrimidines, closely related to the chemical structure . These compounds demonstrated significant biological activity towards CB1/CB2 cannabinoid receptors and showed considerable metabolic stability in mice liver microsomes. Notably, their synthesis strategy involved the use of similar chemical groups found in N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, indicating potential applications in drug development and biological research (Tuo et al., 2018).

2. Synthesis and Pharmacological Activity

Research by Cignarella et al. (1979) explored the synthesis and pharmacological activity of compounds including 2-methylpiperazine derivatives. This work, relevant to the structure of this compound, examined the influence of substituent reversion on adrenolytic and vasodilator activities, providing insights into the pharmacological potential of such compounds (Cignarella et al., 1979).

3. Antimycobacterial Agents

Biava et al. (2008) synthesized derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, which share a structural similarity with the queried compound. These derivatives showed considerable activity against Mycobacterium tuberculosis, suggesting that similar structures could be explored for antimicrobial applications (Biava et al., 2008).

4. Nootropic Activity Research

Valenta et al. (1994) conducted research on compounds like 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine transformed with 4-methylpiperazin-1-yl groups. They investigated these compounds for nootropic activity, which highlights the potential of structures resembling this compound in cognitive enhancement research (Valenta et al., 1994).

properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-16-3-5-17(6-4-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-9-7-18(23)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQDGSVYJWFKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)